molecular formula C7H5ClN2 B1265954 2-Amino-4-chlorobenzonitrile CAS No. 38487-86-4

2-Amino-4-chlorobenzonitrile

Cat. No. B1265954
CAS RN: 38487-86-4
M. Wt: 152.58 g/mol
InChI Key: UZHALXIAWJOLLR-UHFFFAOYSA-N
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Description

2-Amino-4-chlorobenzonitrile (2-ACBN) is a chemical compound belonging to the class of organic compounds known as nitriles. It is also known as this compound, 4-chlorobenzonitrile, and 4-chlorobenzonitrile-2-amine. 2-ACBN is an important industrial intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as an intermediate in the synthesis of various dyes, perfumes, and other organic materials.

Scientific Research Applications

1. Molecular Structure and Vibrational Spectra Analysis

  • Research Focus : Studies on the molecular structure, vibrational spectra, and NBO analysis of 2-Amino-4-chlorobenzonitrile (2A4CBN) using FT-IR, FT-Raman, and DFT calculations.
  • Findings : Demonstrated the molecular geometry and bonding features, as well as the energy and oscillator strength which are significant for understanding the charge transfer within the molecule.
  • Application : This research aids in understanding the fundamental chemical properties of 2A4CBN, crucial for its application in various chemical processes (Sudha, Sundaraganesan, Kurt, Cinar, & Karabacak, 2011).

2. Thermodynamic Study of Chlorobenzonitrile Isomers

  • Research Focus : Investigated the structural and thermodynamic properties of chlorobenzonitrile isomers, including this compound, using experimental techniques and computational studies.
  • Findings : Explored the intermolecular interactions and their impact on the enthalpy of sublimation, polymorphism, and pseudosymmetry.
  • Application : This research provides insights into the physical properties of this compound, which is essential for its use in chemical synthesis and material science (Rocha, Galvão, Ribeiro da Silva, & Ribeiro da Silva, 2014).

3. Soil Degradation Studies

  • Research Focus : Evaluated the degradation and persistence of this compound in soil, particularly its application as a nitrification inhibitor.
  • Findings : Demonstrated how the compound decreases over time in soil and its dissipation following first-order kinetics.
  • Application : Important for agricultural applications, particularly in improving the efficiency of nitrogenous fertilizers and controlling environmental pollution (Srivastava, Rawat, Bhatt, Rawat, & Srivastava, 2016).

4. Synthesis of Novel Compounds

  • Research Focus : Investigated the synthesis of new pyrroloacridinones and pyrrolo[3,2-c][1,8]naphthyridinones using this compound.
  • Findings : Provided a method for the preparation of these derivatives, contributing to the field of organic synthesis.
  • Application : These compounds have potential applications in pharmaceuticals and agrochemicals (Rozhkova, Vshivkova, Morozov, Zhulanov, Gorbunov, & Shklyaev, 2017).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, and not to breathe dust .

Future Directions

2-Amino-4-chlorobenzonitrile may be used in the preparation of various compounds, including 6-chloro-4-(1-diethylamino-4-pentylamino)-2-(p-methoxyphenyl)-quinazoline dihydrochloride, 7-chloro-4-(1-diethylamino-4-pentylamino)-2-(p-methoxyphenyl)-quinazoline dihydrochloride, 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline, 6-chlorotacrine, and N-(2-chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide .

properties

IUPAC Name

2-amino-4-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHALXIAWJOLLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068109
Record name Benzonitrile, 2-amino-4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38487-86-4
Record name 2-Amino-4-chlorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38487-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2-amino-4-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038487864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 2-amino-4-chloro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzonitrile, 2-amino-4-chloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-chlorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.044
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Synthesis routes and methods

Procedure details

85.3 g of 2-amino-4-chlorobenzamide obtained in Step (1) was dissolved in 350 ml of pyridine, and to the resulting solution, while maintaining it at 10° to 20° C., there was added dropwise 92 g of phosphorus oxychloride. After being reacted at room temperature for 1 hour, the reaction mixture was poured into ice water. The crystals thus-deposited were collected by filtration, washed with water and dried. Yield: 39 g (51.1%).
Quantity
85.3 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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